molecular formula C20H18O8 B10760691 2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid

2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid

Cat. No.: B10760691
M. Wt: 386.4 g/mol
InChI Key: FFYBYVPVYLMLAR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid typically involves the reaction of benzo[1,3]dioxole derivatives with succinic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the benzo[1,3]dioxole and succinic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid is unique due to its specific arrangement of benzo[1,3]dioxole and succinic acid moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c21-19(22)13(5-11-1-3-15-17(7-11)27-9-25-15)14(20(23)24)6-12-2-4-16-18(8-12)28-10-26-16/h1-4,7-8,13-14H,5-6,9-10H2,(H,21,22)(H,23,24)/t13-,14-/m0/s1

InChI Key

FFYBYVPVYLMLAR-KBPBESRZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@@H]([C@H](CC3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(CC3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.